

# Application of GSK620 in Psoriasis Research Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**GSK620** is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) protein family.[1][2][3] BET proteins are epigenetic readers that play a crucial role in regulating gene transcription.[4] By selectively targeting BD2, **GSK620** has demonstrated significant efficacy in preclinical models of inflammation, including psoriasis.[4][5] This document provides detailed application notes and protocols for the use of **GSK620** in established psoriasis research models.

### **Mechanism of Action**

In the context of psoriasis, the inflammatory cascade is driven by the activation of immune cells and keratinocytes, leading to the overexpression of pro-inflammatory cytokines such as Interleukin-17A (IL-17A), IL-17F, and IL-22.[6][7][8] BET proteins, particularly through their BD2 domain, are involved in the transcriptional activation of these inflammatory genes.[4][9] **GSK620**, by inhibiting BD2, disrupts the binding of BET proteins to acetylated histones at the promoter regions of these genes, thereby downregulating their expression and mitigating the inflammatory response.[4]





Click to download full resolution via product page

Figure 1: Proposed mechanism of action of GSK620 in psoriasis.



# In Vivo Psoriasis Model: Imiquimod (IMQ)-Induced Dermatitis

The imiquimod (IMQ)-induced psoriasis-like skin inflammation model in mice is a widely used and robust model that recapitulates many features of human psoriasis, including epidermal hyperplasia, immune cell infiltration, and a characteristic cytokine profile.[10][11][12][13]

## **Quantitative Data Summary**

The following table summarizes the in vivo efficacy of **GSK620** in the IMQ-induced psoriasis mouse model.[4][5]

| Parameter                             | Vehicle Control | GSK620 (30 mg/kg,<br>oral, daily) | Percentage<br>Reduction   |
|---------------------------------------|-----------------|-----------------------------------|---------------------------|
| Clinical Score<br>(Erythema & Plaque) | High            | Significantly Reduced             | Superior to apremilast[5] |
| Epidermal<br>Hyperplasia              | Present         | Significantly Reduced             | -                         |
| Gene Expression<br>(Skin)             |                 |                                   |                           |
| II17a                                 | <br>Upregulated | Significantly Reduced             | -                         |
| II17f                                 | Upregulated     | Significantly Reduced             | -                         |
| 1122                                  | Upregulated     | Significantly Reduced             | -                         |

## **Experimental Protocol: IMQ-Induced Psoriasis in Mice**

This protocol is based on methodologies described by Gilmour et al. (2020) and other established protocols.[4][10][11][12]





### Click to download full resolution via product page

### Figure 2: Experimental workflow for the in vivo IMQ-induced psoriasis model.

#### Materials:

- GSK620
- Imiquimod cream (5%)
- Vehicle for GSK620 (e.g., 0.5% HPMC, 0.1% Tween 80 in water)
- C57BL/6 mice (female, 8-12 weeks old)
- Electric shaver
- Calipers
- Reagents for RNA extraction and qRT-PCR
- Reagents for histology (formalin, paraffin, H&E stain)

#### Procedure:

- Acclimatization: Acclimatize mice for at least one week before the experiment.
- Induction of Psoriasis:
  - On day 0, shave the dorsal skin of the mice.
  - From day 1 to day 9, apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back.[12][13]
- GSK620 Administration:
  - Prepare GSK620 formulation in the appropriate vehicle.
  - Administer GSK620 (e.g., 30 mg/kg) or vehicle daily via oral gavage, starting from day 1 and continuing until day 9.[4]



- Monitoring and Scoring:
  - Monitor the mice daily for signs of inflammation.
  - Score the severity of erythema, scaling, and thickness of the back skin daily using a modified Psoriasis Area and Severity Index (PASI). Each parameter can be scored from 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The cumulative score represents the overall disease severity.[11]
  - Measure ear thickness daily using calipers as an additional indicator of systemic inflammation.
- Endpoint Analysis (Day 10):
  - Euthanize the mice.
  - Collect skin biopsies from the treated area.
  - For Histology: Fix one portion of the skin biopsy in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness and immune cell infiltration.
  - For Gene Expression Analysis: Snap-freeze another portion of the skin biopsy in liquid nitrogen and store at -80°C. Extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of II17a, II17f, and II22.

## In Vitro Psoriasis Model: Cytokine Release in Human Whole Blood

An in vitro assay using human whole blood stimulated with lipopolysaccharide (LPS) can be used to assess the anti-inflammatory properties of **GSK620** by measuring the inhibition of pro-inflammatory cytokine release, such as Monocyte Chemoattractant Protein-1 (MCP-1).[2][3][14]

# Experimental Protocol: MCP-1 Release Assay in Human Whole Blood

This protocol is adapted from methodologies described for evaluating BET inhibitors.[14]





Click to download full resolution via product page

Figure 3: Workflow for the in vitro human whole blood MCP-1 release assay.



### Materials:

- GSK620
- Dimethyl sulfoxide (DMSO)
- Fresh human whole blood collected in sodium heparin tubes
- Lipopolysaccharide (LPS) from E. coli
- RPMI 1640 medium
- Phosphate-buffered saline (PBS)
- 96-well tissue culture plates
- ELISA kit for human MCP-1 (CCL2)

#### Procedure:

- Prepare GSK620 dilutions: Prepare a serial dilution of GSK620 in 100% DMSO at 140 times the final desired concentrations.
- Plate setup: Add 1  $\mu$ L of the diluted **GSK620** or DMSO (vehicle control) to the wells of a 96-well plate.
- Add whole blood: Add 130 μL of fresh, heparinized human whole blood to each well.
- Pre-incubation: Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 30 minutes.
- Stimulation: Prepare a 2.8  $\mu$ g/mL solution of LPS in RPMI 1640 medium. Add 10  $\mu$ L of this solution to each well to achieve a final LPS concentration of 200 ng/mL. The total volume in each well should be 140  $\mu$ L.
- Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
- Sample processing:
  - Add 140 μL of PBS to each well.



- Seal the plate and shake for 10 minutes to lyse the red blood cells.
- Centrifuge the plate at 2500 rpm for 10 minutes.
- MCP-1 measurement: Carefully collect 100 μL of the supernatant and measure the concentration of MCP-1 using a commercially available ELISA kit according to the manufacturer's instructions.
- Data analysis: Calculate the IC<sub>50</sub> value for GSK620 by plotting the percentage inhibition of MCP-1 production against the log concentration of GSK620.

## **Future Directions and Other Potential Models**

While **GSK620** has shown promise in the IMQ-induced mouse model, its application could be extended to other psoriasis research models:

- Keratinocyte-based in vitro models: Human keratinocyte cell lines (e.g., HaCaT) or primary human epidermal keratinocytes can be stimulated with a cocktail of pro-inflammatory cytokines (e.g., IL-17A, IL-22, TNF-α, IL-1α, and Oncostatin M) to mimic the psoriatic phenotype.[15][16][17][18][19][20][21] GSK620 could be tested in these models to assess its direct effects on keratinocyte proliferation and inflammatory gene expression.
- Genetically engineered mouse models: Models that spontaneously develop psoriasis-like skin inflammation due to genetic modifications (e.g., K14-AREG transgenic mice) could be used to evaluate the long-term efficacy of **GSK620**.
- Xenotransplantation models: Transplanting human psoriatic skin onto immunodeficient mice provides a model that closely resembles human disease. This model could be valuable for confirming the efficacy of GSK620 on human psoriatic tissue.

## Conclusion

**GSK620** represents a promising therapeutic candidate for psoriasis due to its selective inhibition of the BD2 domain of BET proteins and its demonstrated efficacy in preclinical models. The protocols and data presented here provide a comprehensive guide for researchers to further investigate the potential of **GSK620** in the context of psoriasis and other inflammatory skin diseases.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Optimization of a Novel, Weak Bromo and Extra Terminal Domain (BET)
  Bromodomain Fragment Ligand to a Potent and Selective Second Bromodomain (BD2)
  Inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immunoinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Imiquimod-induced psoriasis-like skin inflammation is suppressed by BET bromodomain inhibitor in mice through RORC/IL-17A pathway modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Psoriasis: Association of interleukin-17 gene polymorphisms with severity and response to treatment PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Revisiting the interleukin 17 family of cytokines in psoriasis: pathogenesis and potential targets for innovative therapies [frontiersin.org]
- 9. Domain-selective targeting of BET proteins in cancer and immunological diseases -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. frontierspartnerships.org [frontierspartnerships.org]
- 11. Hooke Contract Research Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 12. Regulatory B cells suppress imiquimod-induced, psoriasis-like skin inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]

## Methodological & Application





- 15. Inhibition of BRD4 inhibits proliferation and promotes apoptosis of psoriatic keratinocytes
  PMC [pmc.ncbi.nlm.nih.gov]
- 16. Skin Inflammation Induced by the Synergistic Action of IL-17A, IL-22, Oncostatin M, IL-1{alpha}, and TNF-{alpha} Recapitulates Some Features of Psoriasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anoctamin1 Induces Hyperproliferation of HaCaT Keratinocytes and Triggers Imiquimod-Induced Psoriasis-Like Skin Injury in Mice [mdpi.com]
- 18. Inhibition of CTSC contributes to psoriasis inflammation and keratinocyte hyperproliferation by NF-kB signaling pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 18β-Glycyrrhetinic acid induces human HaCaT keratinocytes apoptosis through ROS-mediated PI3K-Akt signaling pathway and ameliorates IMQ-induced psoriasis-like skin lesions in mice PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. all-imm.com [all-imm.com]
- To cite this document: BenchChem. [Application of GSK620 in Psoriasis Research Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10822735#application-of-gsk620-in-psoriasis-research-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com